Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate
Description
Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate is a fused heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and a methyl ester group at position 2. This structure combines the electron-withdrawing effects of the chlorine atom and the ester functionality, making it a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves cyclization reactions, such as the reaction of substituted pyridine derivatives with reagents like ethyl 2-chlorooxoacetate or oxalyl chloride under reflux conditions . The compound’s crystallinity and stability are influenced by hydrogen bonding patterns, a common feature in pyrimidine derivatives .
Properties
IUPAC Name |
methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c1-15-9(14)8-12-6(10)5-3-2-4-11-7(5)13-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCFBDLMQJDMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=N2)C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743235 | |
| Record name | Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260761-86-1 | |
| Record name | Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate typically involves the reaction of 4-chloropyridine-2-carboxylic acid with appropriate reagents to form the desired ester. One common method includes the esterification of 4-chloropyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrido[2,3-d]pyrimidine derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate belongs to the pyrido[2,3-d]pyrimidine family, which has gained attention for its potential as a scaffold in drug design. This compound exhibits a range of biological activities, making it a valuable candidate for further research.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrido[2,3-d]pyrimidines. The compound has shown effectiveness against various cancer cell lines by inhibiting key kinases involved in cancer progression:
- Kinase Inhibition : this compound has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds derived from this scaffold have been linked to significant inhibitory effects against CDK4/6, which are targets in breast cancer therapy .
- Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase through various signaling pathways, including the activation of caspase-3 and DNA fragmentation .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. It has been tested for efficacy against both bacterial and fungal strains, making it a potential candidate for developing new antibiotics or antifungal agents.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through several methods involving the reaction of chlorinated pyridines with carboxylic acids or their derivatives. The development of derivatives is crucial for enhancing its bioactivity and selectivity:
- Synthetic Routes : Various synthetic strategies have been reported to produce this compound efficiently, including microwave-assisted synthesis and traditional heating methods that allow for regioselective modifications .
Case Studies and Research Findings
Several case studies highlight the application of this compound in drug discovery:
Mechanism of Action
The mechanism of action of Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The pyrido[2,3-d]pyrimidine scaffold is structurally diverse, with modifications at positions 2, 4, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate and related derivatives:
Key Observations
Substituent Effects on Reactivity: The chlorine atom in this compound enhances electrophilicity at position 4, facilitating nucleophilic substitution reactions. In contrast, oxo groups (e.g., in ethyl 4-oxo derivatives) promote hydrogen bonding, improving crystallinity . Thieno ring fusion (e.g., in thieno[2,3-d]pyrimidines) increases aromaticity and lipophilicity, enhancing membrane permeability and antiallergy activity .
Biological Activity: this compound lacks direct biological data in the provided evidence but is structurally analogous to ethyl 4-oxo derivatives, which show cytotoxicity (56% yield in synthesis, IC₅₀ values in µM range) . Thieno[2,3-d]pyrimidine derivatives exhibit prolonged antiallergy effects (up to 4 hours) due to histamine release inhibition , whereas pyrido[1,2-a]thieno derivatives target viral integrases .
Synthetic Yields and Conditions: this compound is synthesized in moderate yields (~50–70%) using reflux conditions , comparable to ethyl 4-oxo derivatives (~56% yield) . Thieno-fused derivatives require higher temperatures (140–150°C) and specialized reagents (e.g., triethyl orthoformate), resulting in lower yields (~63%) .
Physicochemical Properties
- Solubility: Methyl ester derivatives generally exhibit better solubility in methanol and ethanol compared to ethyl esters due to shorter alkyl chains .
- Melting Points : Chlorine substitution correlates with higher melting points (e.g., methyl 4-chloro derivative vs. ethyl 4-oxo derivative at 278–280°C) .
Biological Activity
Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.
Overview of Biological Activities
This compound has been studied for several biological activities:
- Anticancer Properties : The compound exhibits promising activity against various cancer cell lines, including those resistant to conventional therapies.
- Antimicrobial Effects : It has shown efficacy against a range of microbial pathogens.
- Enzyme Inhibition : The compound can inhibit specific enzymes, contributing to its therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : It has been reported to inhibit tyrosine kinases and other signaling proteins, which are crucial in cancer progression and cellular signaling pathways .
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have demonstrated potent inhibition of DHFR, a key enzyme in the folate metabolism pathway essential for DNA synthesis .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor effects of pyrido[2,3-d]pyrimidines, including this compound. The compound exhibited an IC50 value of approximately 1.54 μM against prostate cancer (PC-3) and 3.36 μM against lung cancer (A-549) cells .
- Kinase Inhibition : Research indicated that this compound could inhibit EGFR kinase activity with an IC50 value of 13 nM. This suggests its potential use in targeted cancer therapies .
- Antimicrobial Activity : The compound was assessed for its antimicrobial properties against various bacterial strains. Results indicated significant inhibition zones, suggesting effectiveness as an antibacterial agent .
Table 1: Biological Activities of this compound
Q & A
Q. What are the common synthetic routes for Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions. For instance, reacting 2,3-aminoamidopyridine derivatives with ethyl 2-chlorooxoacetate in the presence of a base like NaH yields ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate, which can be esterified to the methyl derivative . Optimizing reaction temperature (e.g., 80–100°C), solvent choice (THF/1-methylpyrrolidinone), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of coupling agents) significantly improves yields. Microwave-assisted synthesis (e.g., 3–5 hours under reflux) has also been reported for related pyridopyrimidine derivatives, reducing reaction times by 30–50% .
Q. Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Increases by 20% |
| Solvent | THF/NMP mixture | Enhances solubility |
| Reaction Time | 3–5 hours (reflux) | Minimizes side products |
Q. How is the structure of this compound confirmed spectroscopically?
Structural confirmation relies on multi-nuclear NMR, IR, and mass spectrometry. For example:
- ¹H NMR : Peaks at δ 1.18–1.79 ppm (aliphatic protons), δ 7.63–8.10 ppm (aromatic protons), and δ 4.37 ppm (ester CH₂CH₃) .
- IR : Stretching bands at 1718 cm⁻¹ (ester C=O) and 1659 cm⁻¹ (amide C=O) .
- Mass Spec : Molecular ion peaks matching calculated molecular weights (e.g., 452.89 for ethyl analogs) .
Elemental analysis (C, H, N) further validates purity, with deviations <0.3% considered acceptable .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model the electronic environment of the 4-chloro substituent. Fukui indices identify the C4 position as electrophilic, favoring substitution with amines or thiols. Solvent effects (e.g., ethanol vs. DMF) are modeled using Polarizable Continuum Models (PCM), showing a 10–15% increase in reaction rates in polar aprotic solvents . Molecular docking studies further predict binding affinities to biological targets like viral integrases .
Q. DFT Results for Nucleophilic Attack
| Position | Fukui Index (f⁻) | Reactivity Rank |
|---|---|---|
| C4 | 0.45 | 1 (most reactive) |
| C2 | 0.12 | 3 |
Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns of this compound?
Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) provides precise hydrogen-bonding metrics. For example, graph-set analysis (e.g., Etter’s notation) identifies recurring motifs like R₂²(8) rings formed by N–H⋯O interactions. Discrepancies between experimental and theoretical bond lengths (e.g., O⋯N distances of 2.8–3.0 Å vs. DFT-predicted 2.7 Å) are resolved by refining thermal parameters and validating against Cambridge Structural Database entries .
Q. Hydrogen-Bonding Metrics
| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| N–H⋯O | 2.85 | 158 | R₂²(8) |
| C–H⋯Cl | 3.10 | 145 | C(6) chain |
Q. What strategies mitigate cytotoxicity while retaining antiviral activity in pyridopyrimidine derivatives?
Structure-activity relationship (SAR) studies highlight that:
- Chloro substituents at C4 enhance antiviral potency (e.g., EC₅₀ = 1.2 μM against HCV) but increase cytotoxicity (CC₅₀ = 25 μM).
- Replacing chlorine with methoxy groups reduces toxicity (CC₅₀ = 50 μM) but decreases activity (EC₅₀ = 5.8 μM) .
Co-crystallization with target enzymes (e.g., HIV-1 integrase) reveals that bulkier substituents at C2 improve selectivity by occupying hydrophobic pockets .
Q. SAR Table for Analog Optimization
| Substituent (C4) | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Cl | 1.2 | 25 | 20.8 |
| OCH₃ | 5.8 | 50 | 8.6 |
| NH₂ | 3.4 | 45 | 13.2 |
Q. How are experimental and theoretical vibrational spectra reconciled for this compound?
Discrepancies between experimental IR and DFT-calculated spectra (e.g., C=O stretching frequencies) arise from solvent interactions and crystal packing. Scaling factors (0.96–0.98) are applied to theoretical frequencies to match experimental data. For instance, the ester C=O stretch at 1718 cm⁻¹ (observed) aligns with a scaled DFT value of 1705 cm⁻¹, with differences attributed to hydrogen bonding in the solid state .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
